2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features both an ethylphenoxy group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide.
Reduction: 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]ethylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct biological effects compared to its analogs.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIRIRAOHTLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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